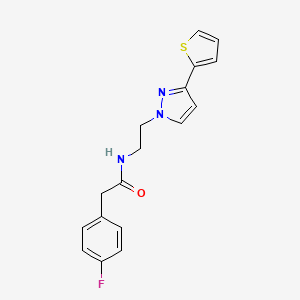

2-(4-fluorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound is a fluorinated acetamide derivative featuring a 4-fluorophenyl group at the α-position of the acetamide core. The nitrogen atom of the acetamide is connected to an ethyl chain terminating in a pyrazole ring substituted with a thiophen-2-yl group. The fluorine atom likely enhances metabolic stability and lipophilicity, while the pyrazole-thiophene moiety may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS/c18-14-5-3-13(4-6-14)12-17(22)19-8-10-21-9-7-15(20-21)16-2-1-11-23-16/h1-7,9,11H,8,10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGJGJOJCWMPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a derivative of pyrazole and thiophene, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : C_{32}H_{26}F_{N7}O_{4}S_{2}

- Molecular Weight : 655.7 g/mol

Structural Features

The compound features a 4-fluorophenyl group, a thiophen-2-yl moiety, and an N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl) substituent, contributing to its unique chemical properties.

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including the compound of interest. The following table summarizes the findings related to its antimicrobial activity:

| Compound | Target Pathogens | MIC (μg/mL) | MBC/MFC (μg/mL) | Notes |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 - 0.25 | - | Most active derivative |

| 7b | Staphylococcus epidermidis | - | - | Inhibition of biofilm formation confirmed |

In vitro studies demonstrated that compound 7b exhibited significant antimicrobial activity against both Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound also showed efficacy in inhibiting biofilm formation, which is crucial for treating infections caused by these pathogens.

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of biofilm integrity. The presence of the thiophene and pyrazole rings enhances its interaction with bacterial enzymes, leading to increased antimicrobial potency.

Case Studies

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activities. Among them, compound 7b was identified as the most potent, with significant effects observed in both MIC and MBC tests .

- Evaluation Against Mycobacterium tuberculosis : Another study explored the anti-tubercular activity of similar compounds. While direct data on our specific compound was limited, related pyrazole derivatives showed promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)acetamide

- Structure : Replaces the pyrazole-thiophene-ethyl chain with a benzothiazole ring.

- Implications : Benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity, whereas the pyrazole-thiophene group in the target compound may broaden selectivity toward proteases or GPCRs .

2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]acetamide

- Structure: Substitutes the 4-fluorophenyl group with 4-chlorophenyl and adds a cyano group to the pyrazole.

- Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity.

- Biological Relevance : This compound is a precursor to the insecticide Fipronil, suggesting divergent applications compared to the target molecule, which lacks insecticidal motifs .

2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide

- Structure : Replaces the pyrazole with a triazole ring and introduces a sulfanyl linker.

- Key Differences : The triazole’s distinct hydrogen-bonding capacity and the sulfanyl group’s polarity may improve solubility but reduce membrane permeability compared to the target compound’s pyrazole-ethyl chain.

- Activity : Triazole derivatives are prevalent in antifungal agents, indicating possible divergence in therapeutic targets .

N-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Structure : Retains pyrazole and thiophene groups but replaces acetamide with a benzothiazole-carboxamide.

- Key Differences : The benzothiazole ring introduces planar aromaticity, which could enhance DNA intercalation or topoisomerase inhibition, unlike the target compound’s simpler acetamide core.

- Pharmacological Data : Reported as inactive (n.i.) in certain assays, highlighting the critical role of the acetamide moiety in bioactivity .

Structural and Pharmacological Implications

Research Findings and Limitations

- Target Compound: No direct pharmacological data were found in the provided evidence, necessitating extrapolation from structural analogs.

- ’s triazole-thiophene compound may prioritize solubility over CNS penetration due to polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.